molecular formula C22H21N3O5 B12483399 prop-2-yn-1-yl 3-(3,4-dihydroisoquinolin-2(1H)-yl)-4-[(2-nitrophenyl)amino]-4-oxobutanoate

prop-2-yn-1-yl 3-(3,4-dihydroisoquinolin-2(1H)-yl)-4-[(2-nitrophenyl)amino]-4-oxobutanoate

Cat. No.: B12483399
M. Wt: 407.4 g/mol
InChI Key: VKEITUDFTNTGQJ-UHFFFAOYSA-N
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Description

Prop-2-yn-1-yl 3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-[(2-nitrophenyl)carbamoyl]propanoate is a complex organic compound that features a unique combination of functional groups, including an alkyne, isoquinoline, and nitrophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-yn-1-yl 3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-[(2-nitrophenyl)carbamoyl]propanoate typically involves multi-step organic reactions. One common approach is as follows:

    Formation of the Isoquinoline Derivative: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions.

    Introduction of the Alkyne Group: The alkyne group can be introduced via a Sonogashira coupling reaction, where an alkyne reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Carbamoylation: The final step involves the formation of the carbamoyl group through the reaction of the isoquinoline derivative with 2-nitrophenyl isocyanate under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne and isoquinoline moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine. Typical reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamoyl group. Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted carbamoyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as enzyme inhibition or receptor binding. This makes it a potential candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of prop-2-yn-1-yl 3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-[(2-nitrophenyl)carbamoyl]propanoate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The alkyne and nitrophenyl groups could facilitate binding to active sites, while the isoquinoline moiety could enhance specificity.

Comparison with Similar Compounds

Similar Compounds

    Prop-2-yn-1-yl 3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-[(4-nitrophenyl)carbamoyl]propanoate: Similar structure but with a different position of the nitro group.

    Prop-2-yn-1-yl 3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-[(2-aminophenyl)carbamoyl]propanoate: Similar structure but with an amino group instead of a nitro group.

Uniqueness

The unique combination of an alkyne, isoquinoline, and nitrophenyl moiety in prop-2-yn-1-yl 3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-[(2-nitrophenyl)carbamoyl]propanoate sets it apart from similar compounds

Properties

Molecular Formula

C22H21N3O5

Molecular Weight

407.4 g/mol

IUPAC Name

prop-2-ynyl 3-(3,4-dihydro-1H-isoquinolin-2-yl)-4-(2-nitroanilino)-4-oxobutanoate

InChI

InChI=1S/C22H21N3O5/c1-2-13-30-21(26)14-20(24-12-11-16-7-3-4-8-17(16)15-24)22(27)23-18-9-5-6-10-19(18)25(28)29/h1,3-10,20H,11-15H2,(H,23,27)

InChI Key

VKEITUDFTNTGQJ-UHFFFAOYSA-N

Canonical SMILES

C#CCOC(=O)CC(C(=O)NC1=CC=CC=C1[N+](=O)[O-])N2CCC3=CC=CC=C3C2

Origin of Product

United States

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